molecular formula C6H4FN3O3S B043410 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole CAS No. 91366-65-3

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Cat. No.: B043410
CAS No.: 91366-65-3
M. Wt: 217.18 g/mol
InChI Key: XROXHZMRDABMHS-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) is a thiol-reactive compound that is nonfluorescent until it reacts with thiols. This property makes it useful for quantifying thiols in various solutions, including those separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .

Preparation Methods

The synthesis of 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole involves several steps. One common method includes the reaction of 4-chloro-7-fluoro-2,1,3-benzoxadiazole with sulfamic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the process. The mixture is then heated to a specific temperature to complete the reaction .

Chemical Reactions Analysis

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, primarily involving thiol groups. The compound reacts with thiols to form stable thiol conjugates, which are more stable in aqueous solutions compared to those prepared from other reagents like NBD chloride or NBD fluoride . Common reagents used in these reactions include thiol-containing compounds and bases to maintain the reaction conditions. The major product formed is the thiol conjugate of this compound.

Scientific Research Applications

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole has several applications in scientific research:

Comparison with Similar Compounds

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is unique compared to other thiol-reactive compounds like NBD chloride and NBD fluoride. The thiol conjugates formed with this compound are more stable in aqueous solutions, making it a preferred reagent for various applications . Similar compounds include:

Properties

IUPAC Name

7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROXHZMRDABMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238529
Record name 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91366-65-3
Record name 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK1FQ8G1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
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4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
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4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
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4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
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4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 6
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

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